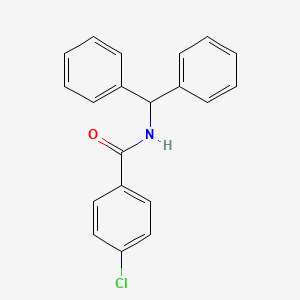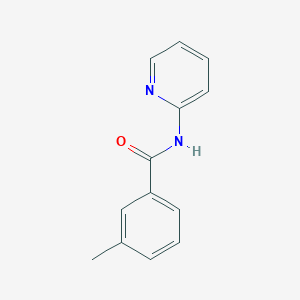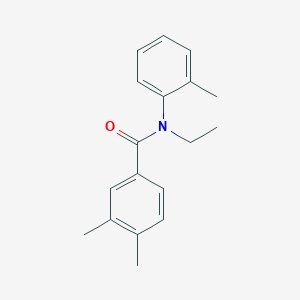![molecular formula C21H19NO3 B11176415 N-[4-(benzyloxy)phenyl]-3-methoxybenzamide](/img/structure/B11176415.png)
N-[4-(benzyloxy)phenyl]-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(benzyloxy)phenyl]-3-methoxybenzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a benzyloxy group attached to the para position of one phenyl ring and a methoxy group attached to the meta position of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-hydroxybenzaldehyde and 3-methoxybenzoic acid.
Step 1 Formation of 4-(benzyloxy)benzaldehyde:
Step 2 Formation of N-[4-(benzyloxy)phenyl]-3-methoxybenzamide:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry
N-[4-(benzyloxy)phenyl]-3-methoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with specific biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism by which N-[4-(benzyloxy)phenyl]-3-methoxybenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The benzyloxy and methoxy groups can interact with various molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
N-[4-(benzyloxy)phenyl]-3-chlorobenzamide: Similar structure but with a chlorine substituent instead of a methoxy group.
N-[4-(benzyloxy)phenyl]-3-nitrobenzamide: Contains a nitro group, which can significantly alter its reactivity and biological activity.
Uniqueness
N-[4-(benzyloxy)phenyl]-3-methoxybenzamide is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct chemical properties. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a versatile molecule for various applications.
Properties
Molecular Formula |
C21H19NO3 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-methoxy-N-(4-phenylmethoxyphenyl)benzamide |
InChI |
InChI=1S/C21H19NO3/c1-24-20-9-5-8-17(14-20)21(23)22-18-10-12-19(13-11-18)25-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H,22,23) |
InChI Key |
DNAYWGBXBZCHGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11176348.png)

![Ethyl oxo{[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]amino}acetate](/img/structure/B11176361.png)

![3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-(4-isopropylphenyl)-2-cyclohexen-1-one](/img/structure/B11176366.png)
![5-Methyl-6-phenyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11176375.png)
![7-ethyl-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11176383.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide](/img/structure/B11176385.png)
![3,4-dihydroisoquinolin-2(1H)-yl[4-(dimethylamino)phenyl]methanone](/img/structure/B11176399.png)
![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B11176403.png)
![N-(4-acetylphenyl)-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B11176411.png)

![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]furan-2-carboxamide](/img/structure/B11176426.png)
